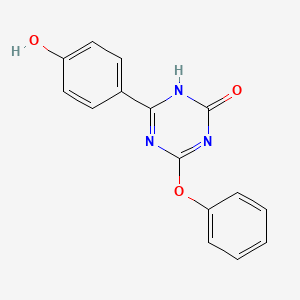
6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-4-phenoxy-5,6-dihydro-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a hydroxyphenyl group and a phenoxy group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-hydroxyaniline with cyanuric chloride in the presence of a base, followed by the introduction of a phenoxy group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of 4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenoxy group can engage in hydrophobic interactions. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxyphenylacetic acid: A compound with a similar hydroxyphenyl group but different overall structure.
4-Hydroxyphenylpropionic acid: Another compound with a hydroxyphenyl group and a propionic acid moiety.
Fenretinide (N-(4-Hydroxyphenyl)retinamide): A synthetic retinoid with a hydroxyphenyl group, known for its anticancer properties.
Uniqueness
4-(4-Hydroxyphenyl)-6-phenoxy-1,3,5-triazin-2(1H)-one is unique due to the presence of both a hydroxyphenyl group and a phenoxy group attached to a triazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
88101-82-0 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC名 |
6-(4-hydroxyphenyl)-4-phenoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C15H11N3O3/c19-11-8-6-10(7-9-11)13-16-14(20)18-15(17-13)21-12-4-2-1-3-5-12/h1-9,19H,(H,16,17,18,20) |
InChIキー |
YDSATZGXJIBRTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=NC(=O)NC(=N2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


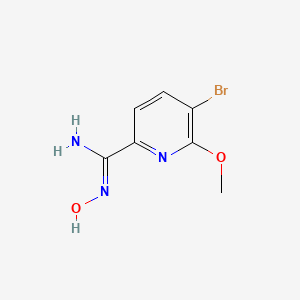
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
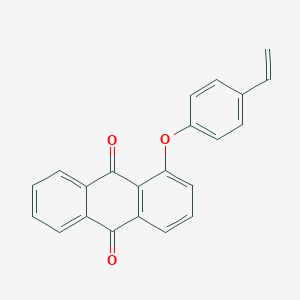
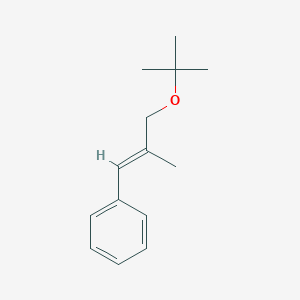
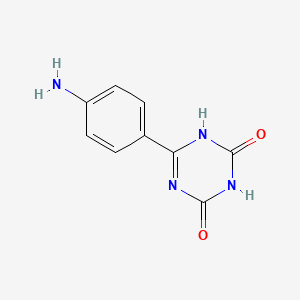
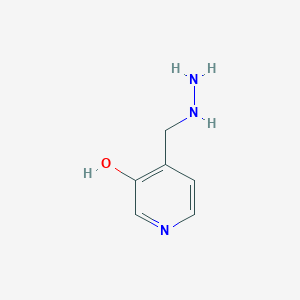


![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)

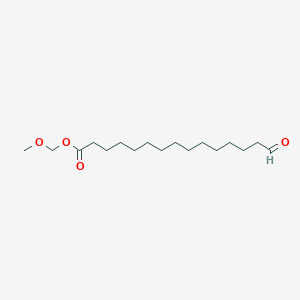

![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)

